5-LOX Inhibition: Lack of Activity
In a standardized enzymatic assay, 4-bromo-5-chloro-6-fluoro-2-naphthalenol exhibited negligible inhibition of human recombinant 5-lipoxygenase (5-LOX), with an IC50 value exceeding 10,000 nM [1]. This stands in sharp contrast to optimized naphthol-based 5-LOX inhibitors, which typically achieve IC50 values in the low-nanomolar range (e.g., 0.770 nM for a potent naphthol derivative) [2]. Even moderately active mono-halogenated naphthols have demonstrated micromolar IC50 values against various targets (e.g., 8.7 µM for a 2-naphthyl derivative) [3]. The >100-fold difference in potency confirms that the specific 4-bromo-5-chloro-6-fluoro substitution pattern is not conducive to 5-LOX binding, making this compound an ideal negative control or an inert scaffold for orthogonal applications.
| Evidence Dimension | Inhibition of human recombinant 5-LOX |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Potent naphthol-based 5-LOX inhibitor: IC50 0.770 nM [2]; Moderately active naphthol: IC50 8.7 µM [3] |
| Quantified Difference | >12,987-fold lower potency vs. potent inhibitor; >1.15-fold lower vs. moderately active naphthol |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation [1] |
Why This Matters
This quantitative inactivity validates the compound as a selective negative control for 5-LOX assays, enabling researchers to confidently attribute observed biological effects to alternative mechanisms or to the halogenation pattern itself.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807). Affinity Data: IC50 >1.00E+4 nM for human recombinant 5-LOX. University Federico II of Naples/ChEMBL curation. Accessed 2026. View Source
- [2] BindingDB. BDBM50610905 (CHEMBL5267685). Affinity Data: IC50 0.770 nM for 5-LOX. Accessed 2026. View Source
- [3] PMC Table 1. Entry 1: IC50 8.7 µM for a 2-naphthyl derivative. Accessed 2026. View Source
